molecular formula C11H15NO4 B194385 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide CAS No. 61698-76-8

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

Cat. No. B194385
CAS RN: 61698-76-8
M. Wt: 225.24 g/mol
InChI Key: CQOQCZLTCMUVMX-UHFFFAOYSA-N
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Description

“2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide” is also known as Atenolol Related Compound B . It has the empirical formula C11H15NO4 and a molecular weight of 225.24 .


Molecular Structure Analysis

The molecular formula of “2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide” is C11H15NO4 . This indicates that it contains 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide” is 225.24 . Unfortunately, detailed physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Enantioselective Synthesis

  • The compound is used in the synthesis of enantiomers for pharmaceuticals. For example, both enantiomers of a similar compound, 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, have been synthesized with high enantiomeric excess using lipase B from Candida antarctica. This process is significant for creating building blocks for cardioselective β-blockers like (S)-atenolol (Lund, Bøckmann, & Jacobsen, 2016).

Pharmaceutical Interaction Studies

  • Atenolol, a drug structurally related to 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, reacts with hypochlorite, simulating wastewater disinfection, to yield products including 2-(4-(3-(chloro(2-chloropropan-2-yl)amino)-2-hydroxypropoxy)phenyl) acetamide. These products show phytotoxic activity (DellaGreca, Iesce, Pistillo, Previtera, & Temussi, 2009).

Potential in Treating Obesity and Diabetes

  • Compounds with a similar structural framework have been evaluated as selective β3-adrenergic receptor agonists, which are potential drugs for treating obesity and non-insulin dependent diabetes (Maruyama et al., 2012).

Anticancer, Anti-Inflammatory, and Analgesic Properties

  • Derivatives of 2-(substituted phenoxy) acetamide, a related compound, have shown potential as anticancer, anti-inflammatory, and analgesic agents. These findings suggest a promising therapeutic application for similar compounds (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and Hemolytic Activity

  • Derivatives of similar compounds have been prepared and assessed for their antimicrobial and hemolytic activities, showing variable effectiveness against selected microbial species (Gul et al., 2017).

Anti-Arthritic Property

  • N-(2-hydroxy phenyl) acetamide, a compound structurally related to 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, has been studied for its anti-arthritic and anti-inflammatory activity in rats, showing promising results (Jawed, Shah, Jamall, & Simjee, 2010).

Silylated Derivatives and Structural Analysis

  • Silylated derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and structurally investigated, highlighting the compound's versatility in chemical modifications and structure elucidation (Nikonov et al., 2016).

Potential in SARS-CoV-2 Research

  • In silico studies have explored the interactions of 4′-acetamidechalcones, structurally related to 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, with protein targets in SARS-CoV-2, suggesting potential applications in antiviral research (Almeida-Neto et al., 2020).

Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, have been conducted, emphasizing the importance of structural analysis in understanding these compounds' properties (Yang Man-li, 2008).

Chemoselective Acetylation in Drug Synthesis

  • N-(2-Hydroxyphenyl)acetamide, a structurally related compound, has been used in chemoselective monoacetylation processes, crucial in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Future Directions

The future directions for “2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide” are not explicitly mentioned in the available resources. As a related compound of Atenolol, it might be used in pharmaceutical research and development .

properties

IUPAC Name

2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOQCZLTCMUVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide

CAS RN

61698-76-8
Record name 4-(2,3-Dihydroxypropoxy)phenyl acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atenolol Related Compound B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2,3-DIHYDROXYPROPOXY)BENZENEACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEB0QT69BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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